

# Benzyl 2-Hydroxy-6-Methoxybenzoate physical properties

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## Compound of Interest

Compound Name: *Benzyl 2-Hydroxy-6-Methoxybenzoate*

Cat. No.: *B13916009*

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## An In-depth Technical Guide on the Physical Properties of **Benzyl 2-Hydroxy-6-Methoxybenzoate**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Benzyl 2-Hydroxy-6-Methoxybenzoate**. The information is curated for researchers, scientists, and professionals in drug development, presenting key data in a structured format. This document includes quantitative physical properties, details on the computational methods used for their prediction, and a logical workflow for its synthesis.

## Chemical Identity

- IUPAC Name: **Benzyl 2-hydroxy-6-methoxybenzoate**
- CAS Number: 24474-71-3[1][2][3]
- Molecular Formula: C<sub>15</sub>H<sub>14</sub>O<sub>4</sub>[3][4][5][6]
- Molecular Weight: 258.27 g/mol [3][4][6]
- InChI Key: CGNJMCLXIMWKDY-UHFFFAOYSA-N[4][7]
- SMILES: COc1cccc(O)c1C(=O)OCc1ccccc1[4]

## Quantitative Physical Properties

The physical properties of **Benzyl 2-Hydroxy-6-Methoxybenzoate** have been primarily determined through computational predictions. The following table summarizes these properties, citing the methodologies used for their estimation.

Property	Value	Unit	Source / Method
Boiling Point	780.27	K	Joback Method[4]
	400.2 ± 30.0	°C	Predicted[1]
Melting Point	530.28	K	Joback Method[4]
Density	1.227 ± 0.06	g/cm <sup>3</sup>	Predicted[1]
Water Solubility	log <sub>10</sub> (S) = -3.49	mol/L	Crippen Method[4]
< 1	mg/mL	Experimental Observation[2]	
Octanol/Water Partition Coefficient	logP = 2.758	Crippen Method[4]	
	logP = 2.757	[7]	
pKa	7.60 ± 0.35	Predicted[1]	
Hydrogen Bond Donor Count	1	[7]	
Hydrogen Bond Acceptor Count	4	[7]	
Rotatable Bond Count	5	[7]	

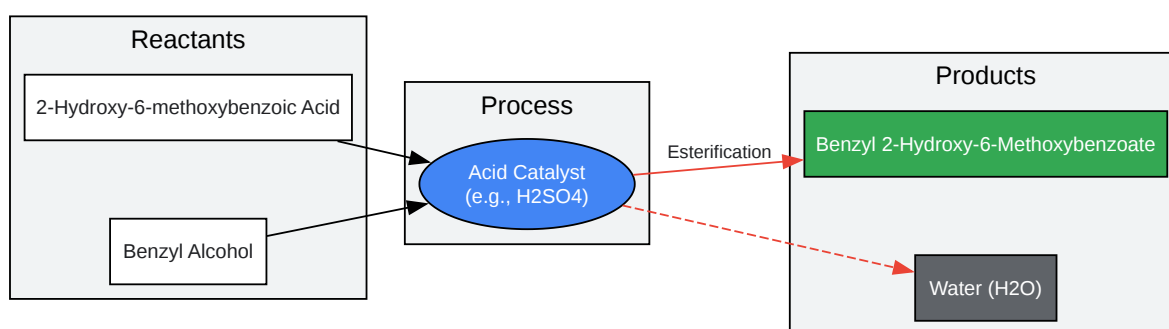
## Experimental and Computational Methodologies

Detailed experimental protocols for the determination of the physical properties of **Benzyl 2-Hydroxy-6-Methoxybenzoate** are not readily available in published literature. The quantitative data presented are derived from established computational chemistry models.

- **Joback Method:** This is a group contribution method used to estimate critical properties of pure components based on their molecular structure. It predicts thermodynamic properties like boiling point, melting point, and critical pressure by summing contributions from different functional groups within the molecule.[4]
- **Crippen Method:** This is an atom-based method for calculating the octanol-water partition coefficient (logP) and, by extension, water solubility (logS). It assigns contributions to each atom based on its environment within the molecule to estimate its hydrophobicity.[4]
- **General Prediction Models:** Other properties, such as density and pKa, are often predicted using proprietary or open-source quantitative structure-property relationship (QSPR) models that have been trained on large datasets of known chemical properties.[1]

## Logical Workflow: Synthesis

**Benzyl 2-Hydroxy-6-Methoxybenzoate** can be synthesized via a standard esterification reaction. The logical workflow involves the reaction of 2-Hydroxy-6-methoxybenzoic acid with benzyl alcohol, typically in the presence of an acid catalyst to facilitate the formation of the ester bond and the elimination of water.



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Caption: General synthetic pathway for **Benzyl 2-Hydroxy-6-Methoxybenzoate**.

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